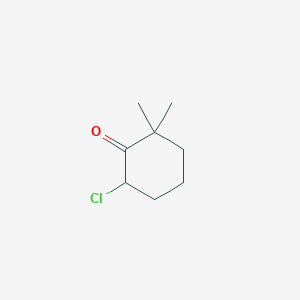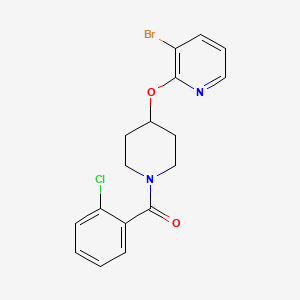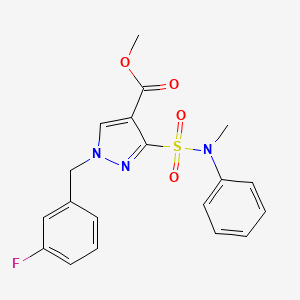
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
1. Herbicide Metabolism and Toxicology
2-Methoxy-N-(2,4,6-trimethylphenyl)acetamide is related to chloroacetamide herbicides such as acetochlor and metolachlor. These herbicides are carcinogenic in rats, and their carcinogenicity involves a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. Studies on rat and human liver microsomes have shown different rates of metabolism for these herbicides, highlighting the interspecies variations in their toxicological profiles (Coleman et al., 2000).
2. Environmental Impact and Soil Interaction
Research on the environmental impact of related chloroacetamide herbicides has shown their interaction with soil properties affects their adsorption, mobility, and efficacy. For instance, the adsorption of alachlor and metolachlor is correlated with soil organic matter and clay content, influencing their bioactivity on weeds. This indicates a potential environmental impact for similar compounds like this compound (Peter & Weber, 1985).
3. Antitumor Activity
A study on methoxy-indolo[2,1‐a]isoquinolines, which are structurally similar to this compound, demonstrated their potential in inhibiting cell proliferation in certain tumor cells. This suggests a possible avenue for researching the antitumor properties of this compound and its derivatives (Ambros et al., 1988).
4. Biotransformation by Microorganisms
The metabolism of metolachlor by the fungus Cunninghamella elegans has been studied, revealing multiple metabolites. Similar compounds like this compound might also undergo diverse biotransformation processes, which can be crucial for understanding their environmental fate and potential biotechnological applications (Pothuluri et al., 1997).
5. Synthesis and Applications in Dye Production
N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is used in producing azo disperse dyes. Research into its green synthesis highlights the industrial and chemical relevance of similar compounds like this compound (Zhang Qun-feng, 2008).
6. Impact on Fatty Acid Synthesis in Algae
Chloroacetamides, including compounds similar to this compound, have been shown to inhibit fatty acid synthesis in green algae. This has implications for their use in agricultural contexts and their potential environmental impact (Weisshaar & Böger, 1989).
7. Medicinal Chemistry Applications
N-Acetyldopamine derivatives, structurally related to this compound, have been isolated from traditional Chinese medicine and exhibit various biological activities. This underscores the potential medicinal applications of similar compounds (Yang et al., 2015).
Eigenschaften
IUPAC Name |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMRSYKEMFCZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)


![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)
